molecular formula C14H19N5O3S B14939389 N-{4-[(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide

N-{4-[(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B14939389
M. Wt: 337.40 g/mol
InChI Key: ZAGGVHAIOVQXBS-UHFFFAOYSA-N
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Description

This compound is a sulfamoyl-linked acetamide derivative featuring a 1,4,5,6-tetrahydro-1,3,5-triazine core substituted with a cyclopropyl group at the 5-position. Its structure integrates a phenylacetamide moiety connected via a sulfamoyl bridge to the triazine ring, which is conformationally constrained by the cyclopropyl substituent. The cyclopropyl group may enhance metabolic stability compared to bulkier substituents, balancing lipophilicity and steric effects for optimal pharmacokinetics.

Properties

Molecular Formula

C14H19N5O3S

Molecular Weight

337.40 g/mol

IUPAC Name

N-[4-[(3-cyclopropyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C14H19N5O3S/c1-10(20)17-11-2-6-13(7-3-11)23(21,22)18-14-15-8-19(9-16-14)12-4-5-12/h2-3,6-7,12H,4-5,8-9H2,1H3,(H,17,20)(H2,15,16,18)

InChI Key

ZAGGVHAIOVQXBS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps. One common approach is to start with the preparation of the 1,3,5-triazine ring, which can be synthesized using imidates, guanidines, and amides or aldehydes as starting materials, with cesium carbonate as the base . The cyclopropyl group is then introduced through a cyclopropanation reaction. The sulfamoyl group is added via sulfonation, and the final step involves the attachment of the phenyl ring through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of high-throughput synthesis techniques, such as microwave-assisted synthesis, to accelerate reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{4-[(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Compound Name / ID Core Structure Substituents on Triazine Ring Molecular Weight Key Functional Features Biological Activity Insights Source Reference
N-{4-[(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide 1,4,5,6-tetrahydro-1,3,5-triazine 5-cyclopropyl 352.41 (calc.) Phenylacetamide, sulfamoyl linkage Hypothesized TTX-S NaV inhibition
N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide (ID: Y020-3276) 1,4,5,6-tetrahydro-1,3,5-triazine 5-cycloheptyl 274.38 Methanesulfonamide Unknown; larger substituent
Compound A (N-(3-((4-(4-(4-chlorophenoxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)-2-methylphenyl)acetamide) 1,3,5-triazine 4-(4-chlorophenoxy)piperidinyl ~500 (est.) Chlorophenoxy-piperidine, methylphenylacetamide TTX-S NaV inhibition in pain models
Compound H (N-(3-((4-(4-(benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide) 1,3,5-triazine 4-(benzyloxy)piperidinyl ~480 (est.) Benzyloxy-piperidine, phenylacetamide Moderate analgesic activity
N-(cyanomethyl)acetamide Acetamide N/A 98.10 Cyanomethyl substituent Unrelated scaffold; synthetic intermediate

Key Comparative Insights:

Chlorophenoxy (Compound A) and benzyloxy (Compound H) substituents on piperidinyl-triazines enhance sodium channel inhibition but may increase metabolic liability due to bulkier aromatic groups .

Sulfamoyl vs. Methanesulfonamide Linkages :

  • The sulfamoyl bridge in the target compound enables dual hydrogen bonding with residues in sodium channels, whereas methanesulfonamide () lacks this capacity, likely reducing potency.

Triazine Core Variations :

  • Fully unsaturated 1,3,5-triazine cores (Compounds A–H) exhibit planar rigidity, contrasting with the partially saturated 1,4,5,6-tetrahydro-1,3,5-triazine in the target compound, which may enhance conformational flexibility for adaptive binding .

Research Findings and Data

  • Inhibition of TTX-S NaV Channels: Aminotriazines with chlorophenoxy-piperidinyl substituents (e.g., Compound A) showed IC50 values <100 nM in TTX-S NaV inhibition assays, while benzyloxy derivatives (Compound H) were less potent (IC50 ~300 nM) . The target compound’s cyclopropyl group may optimize this activity, though experimental data is pending.
  • Synthetic Accessibility: The target compound’s synthesis likely follows protocols similar to ’s aminotriazines, involving sequential nucleophilic substitutions on 2-chloro-1,3,5-triazine intermediates .

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